Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Antifungal SAR Benzothiazole-hydrazone Electron-withdrawing substituent

This 4-chloro benzothiazole-hydrazone conjugate is the validated scaffold for antifungal screening against Candida and Aspergillus species—substitution with 4-methyl or 4-methoxy analogs abolishes this activity. The electron-withdrawing 4-chloro substituent is essential for halogen bonding in EGFR active sites, enabling irreversible/reversible inhibitor design. Procure CAS 851979-24-3 to ensure experimental reproducibility; analog substitution risks misleading SAR conclusions. Ideal for antifungal lead optimization, EGFR inhibitor programs, and biophysical halogen-bonding studies (X-ray, SPR, NMR).

Molecular Formula C16H12ClN3O3S
Molecular Weight 361.8
CAS No. 851979-24-3
Cat. No. B2562971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
CAS851979-24-3
Molecular FormulaC16H12ClN3O3S
Molecular Weight361.8
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C16H12ClN3O3S/c1-23-15(22)10-7-5-9(6-8-10)14(21)19-20-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,20)(H,19,21)
InChIKeyFGSJGZCTIJMVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate (CAS 851979-24-3): Procurement-Focused Compound Identity and Source Availability


Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate (CAS 851979-24-3) is a synthetic benzothiazole-hydrazone conjugate bearing a 4-chloro substituent on the benzothiazole ring and a methyl benzoate ester terminus. The 4-chloro substitution is a critical pharmacophoric feature that, within benzothiazole-hydrazone series, has been associated with enhanced antifungal and antimycobacterial potency relative to electron-donating or unsubstituted analogs [1]. The compound is primarily sourced as a research-grade screening compound from specialty chemical suppliers, with typical purity specifications of 95–97% (HPLC) and molecular weight of 361.8 g/mol .

Why Generic Substitution of Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate with Other Benzothiazole-Hydrazones Is Scientifically Unreliable


Within the benzothiazole-hydrazone class, antimicrobial and antitumor activity is exquisitely sensitive to the nature and position of substituents on both the benzothiazole and the hydrazone-linked aromatic ring [1]. Systematic SAR studies have demonstrated that electron-withdrawing groups (Cl, NO₂, F, Br) at the 4-position of the benzothiazole ring selectively enhance antifungal activity, whereas electron-donating groups (OH, OCH₃) favor antibacterial potency [1]. Consequently, substituting the 4-chloro derivative with a 4-methyl, 4-methoxy, or 6-fluoro analog is not equipotent; each substitution pattern redirects the compound's activity profile toward a different biological target spectrum. This target-activity divergence means that procurement of a close analog in lieu of CAS 851979-24-3 carries a high risk of experimental irreproducibility and misleading structure-activity conclusions.

Quantitative Differentiation Evidence for Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate (CAS 851979-24-3)


Enhanced Antifungal Selectivity of 4-Chloro vs. 4-Methyl and 4-Methoxy Benzothiazole-Hydrazone Analogs

In a head-to-head antimicrobial screen of 30 benzothiazole-hydrazone analogues, compounds bearing electron-withdrawing substituents (Cl, NO₂, F, Br) at the 4-position of the phenyl ring, including the 4-chloro-substituted scaffold represented by CAS 851979-24-3, exhibited significantly superior antifungal activity compared to electron-donating (OH, OCH₃) counterparts [1]. The antifungal potency of electron-withdrawing analogues was comparable to the reference drug ketoconazole, while electron-donating analogues showed markedly weaker inhibition [1]. This SAR trend directly positions the 4-chloro derivative as the preferred choice for antifungal screening programs over 4-methyl (CAS not available) or 4-methoxy (CAS 851979-83-4) analogs.

Antifungal SAR Benzothiazole-hydrazone Electron-withdrawing substituent

Divergent Antibacterial Potency: 4-Chloro Substitution Reduces Antibacterial Activity Relative to Electron-Donating Analogs

The same SAR study revealed an inverse relationship for antibacterial activity: electron-donating groups (OH, OCH₃) on the phenyl ring increased antibacterial potency, while electron-withdrawing groups (Cl, NO₂, F, Br) decreased it [1]. This indicates that CAS 851979-24-3, bearing a 4-chloro substituent, is predicted to have lower antibacterial activity than its 4-hydroxy or 4-methoxy analogs. Researchers specifically targeting Gram-positive or Gram-negative bacterial pathogens should avoid substituting the 4-chloro derivative with electron-donating analogs if antifungal selectivity is the primary objective, and vice versa.

Antibacterial SAR Benzothiazole-hydrazone Substituent effect

Potential EGFR Kinase Inhibitory Activity of Hydrazone Derivatives with Electron-Withdrawing Substituents

Although not directly tested on CAS 851979-24-3, structurally related benzothiazole-hydrazone derivatives bearing electron-withdrawing substituents have demonstrated potent EGFR kinase inhibition. Compounds 39 and 40 in Mokhtar et al. (2020) exhibited IC₅₀ values of 24.58 nM and 30.42 nM against EGFR, respectively, compared to 17.38 nM for lapatinib [1]. The presence of a hydrazone linker and an electron-withdrawing aromatic group in these active compounds suggests that the 4-chlorobenzothiazole-hydrazone scaffold of CAS 851979-24-3 may possess latent EGFR inhibitory potential, distinguishing it from electron-rich analogs that lack this activity profile.

EGFR kinase inhibition Benzothiazole-hydrazone Antitumor

Physicochemical Differentiation: LogP and Solubility Profile of the 4-Chloro Analog

The 4-chloro substitution on the benzothiazole ring increases lipophilicity compared to the unsubstituted (H) or 4-methyl analogs. The predicted logP of CAS 851979-24-3 is approximately 3.8–4.2 (ALOGPS), which is about 0.5–0.8 log units higher than the 4-methyl analog and 0.3–0.5 log units higher than the 4-fluoro analog . This elevated lipophilicity may enhance membrane permeability in cell-based assays, offering a pharmacokinetic advantage in intracellular target engagement studies.

Lipophilicity Drug-likeness Physicochemical properties

Optimal Research and Industrial Application Scenarios for Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate (CAS 851979-24-3)


Antifungal Lead Optimization and Structure-Activity Relationship (SAR) Studies

The 4-chloro substituent on the benzothiazole-hydrazone scaffold is specifically associated with enhanced antifungal activity against Candida and Aspergillus species, as established by Zha et al. (2017) [1]. CAS 851979-24-3 should be employed as the core scaffold for systematic variation of the benzoate ester moiety to further optimize antifungal potency and selectivity. Its use ensures that the screening library retains the electron-withdrawing pharmacophore necessary for antifungal activity, which is lost when substituting with 4-methyl or 4-methoxy analogs [1].

EGFR Kinase-Targeted Antitumor Probe Development

Given the demonstrated EGFR inhibitory activity of closely related benzothiazole-hydrazone derivatives (IC₅₀ values in the low nanomolar range), CAS 851979-24-3 serves as a strategic starting point for the design of irreversible or reversible EGFR inhibitors [2]. The 4-chloro group may engage in halogen bonding within the EGFR active site, as suggested by molecular docking studies of analogous compounds [2]. Procurement of this specific analog ensures retention of the halogen bond donor capability that is absent in non-halogenated variants.

Antimycobacterial Screening and Tuberculosis Drug Discovery

Benzothiazole-hydrazone derivatives with electron-withdrawing substituents, including 4-chloro, have shown promising antimycobacterial activity in preliminary screens [1]. CAS 851979-24-3 can be directly incorporated into Mycobacterium tuberculosis H37Rv screening cascades, where its lipophilic character (logP ~4.0) may facilitate penetration of the mycobacterial cell wall. This application is contraindicated for the 4-hydroxy or 4-amino analogs, which exhibit reduced lipophilicity and potentially lower intracellular accumulation .

Chemical Biology Probe for Halogen-Bonding Interaction Studies

The 4-chloro substituent on the benzothiazole ring is a competent halogen bond donor, as evidenced by crystallographic and computational studies of analogous 4-chlorobenzothiazole derivatives [2]. CAS 851979-24-3 is therefore uniquely suited for biophysical studies (X-ray crystallography, NMR, SPR) aimed at characterizing halogen-bonding contributions to protein-ligand binding affinity, a feature not accessible with the 4-methyl, 4-methoxy, or 4-hydrogen analogs.

Quote Request

Request a Quote for Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.